molecular formula C8H5BrN2S B1282238 2-Bromo-5-phenyl-1,3,4-thiadiazole CAS No. 53645-95-7

2-Bromo-5-phenyl-1,3,4-thiadiazole

Cat. No. B1282238
CAS RN: 53645-95-7
M. Wt: 241.11 g/mol
InChI Key: NVQXBSUUWVZRCA-UHFFFAOYSA-N
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Description

“2-Bromo-5-phenyl-1,3,4-thiadiazole” is a research chemical . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing a five-membered ring with one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole nucleus is present in a variety of natural products and medicinal agents, and it is known for its broad and potent biological activity .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “2-Bromo-5-phenyl-1,3,4-thiadiazole”, often involves cyclization and condensation reactions . For example, 2-Amino-5-bromo-1,3,4-thiadiazole can be used as a key building block for the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-phenyl-1,3,4-thiadiazole” consists of a five-membered thiadiazole ring attached to a phenyl group and a bromine atom . The thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Scientific Research Applications

2-Bromo-5-phenyl-1,3,4-thiadiazole: A Comprehensive Analysis of Scientific Research Applications: The compound 2-Bromo-5-phenyl-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a ring with two carbon atoms and three nitrogen atoms. The thiadiazole ring is known for its versatility in medicinal chemistry due to its resemblance to the peptide linkage. Below are six unique applications of this compound based on the general biological activities of 1,3,4-thiadiazole derivatives and the principles of structure-activity relationship:

Anticancer Agent

The structure of 1,3,4-thiadiazole has been identified as a promising foundation for developing anticancer agents. These compounds exhibit antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. This includes activity against bacteria and fungi, making them valuable in the development of new antimicrobial drugs .

Anti-inflammatory Properties

Due to their anti-inflammatory effects, thiadiazole derivatives can be used in the treatment of inflammatory diseases. They modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Anticonvulsant Effects

Some derivatives of 1,3,4-thiadiazole have been found to possess anticonvulsant properties. They can be explored for use in treating epilepsy and other seizure disorders .

Antihypertensive Applications

The antihypertensive effects of thiadiazole derivatives make them candidates for developing new treatments for high blood pressure .

Carbonic Anhydrase Inhibition

Thiadiazole derivatives act as inhibitors of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues. This property can be harnessed for diuretic and antiglaucoma medications .

Each application area mentioned above represents a potential field of research where 2-Bromo-5-phenyl-1,3,4-thiadiazole could be applied due to its structural similarity with other active thiadiazole derivatives.

MDPI - Synthesis of 1,3,4-Thiadiazole Springer - Biological Activities of 1,3,4-Thiadiazole RSC - Synthesis and characterization of new 1,3,4-thiadiazole derivatives MDPI - Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives Springer - Thiadiazole derivatives as anticancer agents

Safety and Hazards

“2-Bromo-5-phenyl-1,3,4-thiadiazole” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and calling a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

Future Directions

The future directions for research on “2-Bromo-5-phenyl-1,3,4-thiadiazole” and other 1,3,4-thiadiazole derivatives are promising. These compounds have shown a broad spectrum of pharmacological activities, making them pharmacologically significant scaffolds . Future research could focus on further exploring the biological activities of these compounds, developing new synthetic methods, and designing new derivatives with improved properties .

properties

IUPAC Name

2-bromo-5-phenyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXBSUUWVZRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518261
Record name 2-Bromo-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-phenyl-1,3,4-thiadiazole

CAS RN

53645-95-7
Record name 2-Bromo-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-phenyl-1,3,4-thiadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-phenyl-1,3,4-thiadiazole sulfate (Aldrich, 2.5 g, 9.08 mmol) and 48% aqueous HBr (10 mL) was cooled to 5° C. and a solution of NaNO2 (0.69 g, 9.99 mmol) H2O (10 mL) was added dropwise at a rate so the internal temperature is maintained at approximately 5° C. The mixture was stirred for 15 min after the addition, then CuBr (0.69 g, 4.8 mmol) was added portion-wise so as to maintain the temperature at approximately 5° C. After the addition was complete, the mixture was allowed to warm to ambient temperature and stirred for 16 h. The mixture was diluted with 20 mL CH2Cl2 and 10 mL H2O. The organic layer was separated and concentrated under reduced pressure to provide the title compound (1.63 g, 6.76 mmol, 74% yield). MS (DCl/NH3) m/z 241, 243 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
0.69 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

Phenylboronic acid (2.0 g, 16.4 mmol) and 2,5-dibromo-1,3,4-thiadiazole (4.0 g, 16.4 mmol) are refluxed for 24 hours in a mixture of sodium carbonate (15.64 g), toluene (60 ml), ethanol (30 ml) and water (30 ml) and tetrakis(triphenylphosphine)palladium(0) (10 mol %) as catalyst. Aqueous work-up and column chromatography (SiO2, CH2Cl2 /ethyl acetate 9:1) give 1.5 g (38% of theory) of 2-bromo-5-phenyl-1,3,4-thiadiazole.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15.64 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
CH2Cl2 ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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